molecular formula C22H19N3O3 B11707793 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide

Cat. No.: B11707793
M. Wt: 373.4 g/mol
InChI Key: BGRJLNKYBQLMGL-ZVHZXABRSA-N
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Description

N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-(benzylamino)benzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-(benzylamino)benzohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The general synthetic route can be outlined as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2H-1,3-benzodioxole-5-carbaldehyde and 4-(benzylamino)benzohydrazide.

    Condensation Reaction: The aldehyde and hydrazide are mixed in a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions to facilitate the condensation reaction, forming the Schiff base.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-(benzylamino)benzohydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-(benzylamino)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-(benzylamino)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to investigate its effects on various biological pathways and its potential as an enzyme inhibitor.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific functionalities.

    Catalysis: It is explored as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-(benzylamino)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its Schiff base structure allows it to participate in various biochemical reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(1,3-Benzodioxol-5-yl)methylidene]-4-chloroaniline

Uniqueness

N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-4-(benzylamino)benzohydrazide is unique due to its specific structural features, such as the presence of both benzodioxole and benzylamino groups

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(benzylamino)benzamide

InChI

InChI=1S/C22H19N3O3/c26-22(25-24-14-17-6-11-20-21(12-17)28-15-27-20)18-7-9-19(10-8-18)23-13-16-4-2-1-3-5-16/h1-12,14,23H,13,15H2,(H,25,26)/b24-14+

InChI Key

BGRJLNKYBQLMGL-ZVHZXABRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NCC4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NCC4=CC=CC=C4

Origin of Product

United States

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